molecular formula C23H25N7O2 B2959619 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1171645-88-7

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2959619
CAS No.: 1171645-88-7
M. Wt: 431.5
InChI Key: VKOJKOXFCBXTHI-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system frequently utilized in kinase inhibitor design due to its ability to mimic purine binding motifs. Key structural elements include:

  • Azepane substituent: A seven-membered saturated amine ring at the 4-position of the pyrimidine ring, which may enhance metabolic stability and conformational flexibility compared to smaller cyclic amines.
  • Ethyl linker: Connects the pyrazolo[3,4-d]pyrimidine core to the carboxamide group.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c31-23(19-14-20(32-28-19)17-8-4-3-5-9-17)24-10-13-30-22-18(15-27-30)21(25-16-26-22)29-11-6-1-2-7-12-29/h3-5,8-9,14-16H,1-2,6-7,10-13H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOJKOXFCBXTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves multiple synthetic steps. The synthesis typically starts with the preparation of the core pyrazolopyrimidine scaffold, followed by sequential functional group modifications to introduce the azepan-1-yl and isoxazole-3-carboxamide groups. Specific reaction conditions such as solvent choice, temperature, and time are crucial for optimal yield and purity.

Industrial Production Methods: Industrial-scale production leverages optimized protocols for efficiency. This often involves continuous flow chemistry techniques, which provide precise control over reaction parameters, thus improving yield and reducing waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation, particularly at the azepan-1-yl moiety, under specific oxidative conditions.

  • Reduction: Reduction reactions can target the pyrazolopyrimidine core, altering its electronic properties.

  • Substitution: Substitution reactions commonly occur at the phenyl and isoxazole rings, allowing for diverse functional group modifications.

Common Reagents and Conditions Used:

  • Oxidation: Common reagents include hydrogen peroxide and sodium periodate.

  • Reduction: Common reagents include sodium borohydride and lithium aluminium hydride.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired functional group introduction.

Major Products Formed: Products vary based on reaction conditions but often include oxidized or reduced forms of the parent compound, as well as substituted derivatives with modified functional groups.

Scientific Research Applications

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is extensively utilized in scientific research due to its pharmacological potential. Its applications include:

  • Chemistry: Used as a building block for more complex molecules.

  • Biology: Investigated for its interaction with various biological targets, influencing cellular pathways.

  • Medicine: Explored for potential therapeutic uses, particularly in targeting specific enzymes and receptors involved in disease processes.

  • Industry: Utilized in developing specialized materials with unique properties.

Mechanism of Action

The compound exerts its effects through intricate molecular interactions. It binds to specific molecular targets, such as enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to alterations in cellular pathways and subsequent biological responses.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide Pyrazolo[3,4-d]pyrimidine Azepane, 5-phenylisoxazole-3-carboxamide (Inferred) C₂₃H₂₇N₇O₂ ~461.5 Azepane enhances flexibility; isoxazole improves solubility. N/A
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Pyrazolo[3,4-d]pyrimidine 4-Benzylpiperazine, 4-methyl-1,2,3-thiadiazole-5-carboxamide C₂₂H₂₅N₉OS 463.6 Thiadiazole increases lipophilicity; benzylpiperazine enhances solubility.
SJF690 (PROTAC BTK Degrader) Pyrazolo[3,4-d]pyrimidine 4-Phenoxyphenyl, PROTAC linker, thiazole, pyrrolidine-carboxamide C₆₀H₆₈N₁₂O₈S 1133.3 Targets BTK for degradation; complex PROTAC architecture.
6-(4-Fluorophenyl)-3-methyl-N-(phenylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide (950163-14-1) Isoxazolo[5,4-b]pyridine 4-Fluorophenyl, benzyl C₂₁H₁₆FN₃O₂ 361.4 Fluorine enhances stability; fused isoxazole-pyridine core.
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Difluoromethyl, 4-methoxyphenyl C₂₇H₂₄F₂N₆O₂ 502.5 Difluoromethyl and methoxy groups improve CNS penetration.

Research Implications

  • Azepane vs. Piperazine : Azepane’s larger ring may improve binding pocket compatibility in kinases requiring bulkier substituents, while piperazine derivatives could favor targets requiring polar interactions .
  • Thiadiazole vs. Isoxazole : Thiadiazole’s sulfur atom might enhance affinity for cysteine-rich kinases but reduce aqueous solubility compared to isoxazole .
  • PROTAC Applications : Compounds like SJF690 demonstrate the versatility of pyrazolo[3,4-d]pyrimidine cores in advanced therapeutic strategies, though their complexity poses pharmacokinetic challenges .

Biological Activity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound notable for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a carboxamide group and a pyrazolo-pyrimidine moiety. These features suggest interactions with various biological targets, particularly in the context of cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N6OC_{19}H_{22}N_{6}O with a molar mass of approximately 350.42 g/mol. The compound's structure allows it to engage in specific interactions with biological molecules, influencing its pharmacological profile.

Property Value
Molecular FormulaC₁₉H₂₂N₆O
Molar Mass350.42 g/mol
Chemical ClassCarboxamide
Key Structural FeaturesPyrazolo-pyrimidine, Isosazole

Research indicates that this compound primarily interacts with Cyclin-dependent kinase 2 (CDK2) . This interaction is crucial for regulating the cell cycle and has implications in cancer therapy, as inhibiting CDK2 can lead to the arrest of cancer cell proliferation.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Prostate cancer (PC3)

The effectiveness of these compounds is often evaluated using assays such as the WST-1 colorimetric assay, which measures cell viability post-treatment.

Case Studies

In a study examining the biological activity of related compounds, it was found that derivatives with modifications in their structure exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance:

Compound Cell Line IC50 (µM)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazoleMCF-715
Similar derivativeA54920

These findings suggest that structural modifications can significantly impact the biological activity and potency of these compounds.

Antimicrobial Activity

While primarily investigated for anticancer properties, preliminary studies also indicate potential antimicrobial activity. The compound and its derivatives have been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coli64 µg/mL

These results highlight the compound’s versatility in targeting both cancerous cells and certain bacterial strains.

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